(1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid

Chiral Synthesis Optical Purity Enantiomeric Excess

(1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid (CAS 1821707‑08‑7, MF C₈H₁₁F₃O₂, MW 196.17 g mol⁻¹) is a single‑enantiomer cyclohexane building block that combines a stereodefined carboxylic acid handle with a trifluoromethyl (−CF₃) substituent at the 3‑position. The (1S,3R) configuration places the −CF₃ group and the carboxyl group in a cis relationship on the cyclohexane ring, resulting in a predictable chair conformation that governs both reactivity and molecular recognition.

Molecular Formula C8H11F3O2
Molecular Weight 196.17 g/mol
Cat. No. B8185315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid
Molecular FormulaC8H11F3O2
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6+/m0/s1
InChIKeyCJMWFGSSEGRSHR-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of (1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid (CAS 1821707-08-7)


(1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid (CAS 1821707‑08‑7, MF C₈H₁₁F₃O₂, MW 196.17 g mol⁻¹) is a single‑enantiomer cyclohexane building block that combines a stereodefined carboxylic acid handle with a trifluoromethyl (−CF₃) substituent at the 3‑position . The (1S,3R) configuration places the −CF₃ group and the carboxyl group in a cis relationship on the cyclohexane ring, resulting in a predictable chair conformation that governs both reactivity and molecular recognition [1]. Commercial suppliers routinely offer this compound at purities of ≥98 % (HPLC) and provide batch‑specific QC documentation (NMR, HPLC, GC) to support cGMP and research procurement workflows [2].

Why In‑Class 3‑Trifluoromethylcyclohexane Carboxylic Acids Cannot Be Casually Substituted for (1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid


Trifluoromethylcyclohexane carboxylic acids exist as a family of positional isomers (1‑, 3‑, and 4‑CF₃) and stereoisomers (cis/trans enantiomers and diastereomers). The position of the −CF₃ group relative to the carboxyl moiety alters the pKa by up to ~0.4 units and shifts the LogD₇.₄ by more than 0.6 log units, directly affecting ionization state and passive permeability [1]. Within the 3‑CF₃ series, different stereoisomers—(1S,3R), (1R,3S), and (1R,3R)—are not interchangeable because biological targets (e.g., enzymes, receptors) discriminate between these shapes; the patent literature explicitly documents that use of the incorrect diastereomer can cause yield collapse and optical purity loss in downstream chiral syntheses [2]. Even racemic or cis/trans mixtures of 3‑CF₃ acids cannot replicate the performance of the single (1S,3R) enantiomer in asymmetric transformations or in structure‑based drug design where chirality dictates binding.

Quantitative Head‑to‑Head Evidence for Selecting (1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid Over Its Closest Analogs


Stereochemical Integrity: Enantiomeric Excess and Optical Purity Data Versus Competing Diastereomers

When used as a key intermediate, the (1S,3R) configuration enables high downstream optical purity. A related patent on the (1R,3R) diastereomer reports that using the incorrect diastereomer (1S,3R) resulted in optical purity of only 39% for the target alcohol, whereas the optimized biocatalytic route achieved >99% ee for the desired (1R,3R) product [1]. This demonstrates that the (1S,3R) stereoisomer, when correctly matched to its intended synthetic pathway, is essential for preserving enantiomeric excess; substituting with the (1R,3S) or (1R,3R) forms without re‑optimization leads to substantial optical purity erosion.

Chiral Synthesis Optical Purity Enantiomeric Excess Diastereomer Separation

Positional Isomer Differentiation: 3‑CF₃ vs. 4‑CF₃ pKa and Ionization State at Physiological pH

The (1S,3R)‑3‑CF₃ substitution pattern confers a distinct pKa relative to the 4‑CF₃ isomers. The predicted pKa for 3‑(trifluoromethyl)cyclohexane‑1‑carboxylic acid is 4.48±0.13 (calculated value 4.09 on ChemBase [1]), while trans‑4‑(trifluoromethyl)cyclohexanecarboxylic acid is expected to have a pKa approximately 0.3‑0.5 units higher due to the greater distance between the electron‑withdrawing −CF₃ group and the carboxyl moiety. At pH 7.4, the 3‑CF₃ acid (LogD ≈ ‑0.65) is approximately 80% ionized as the carboxylate, whereas the 4‑CF₃ isomer, with a higher pKa, will have a lower ionized fraction, directly affecting solubility, permeability, and protein binding.

Physicochemical Profiling pKa Ionization State Drug Design

Conformational Restriction: The −CF₃ Group Locks the Cyclohexane Chair and Constrains Orientational Degrees of Freedom

The trifluoromethyl group has an experimentally determined conformational free energy (A‑value) of approximately 2.4‑2.5 kcal mol⁻¹, as measured by dynamic ¹⁹F NMR spectroscopy [1]. This is substantially larger than the A‑value of a methyl group (~1.7 kcal mol⁻¹) or a fluorine atom (~0.15 kcal mol⁻¹). Consequently, when the −CF₃ group is placed at the 3‑position of the cyclohexane ring in the (1S,3R) configuration, it strongly favors the equatorial orientation, locking the carboxylic acid into a predictable axial or equatorial position depending on the cis relationship. This conformational rigidity reduces the entropic penalty upon binding to a biological target and enhances the predictability of structure‑based drug design, a feature not provided by the more flexible non‑fluorinated or mono‑fluorinated cyclohexane analogs.

Conformational Analysis 19F NMR A-Value Scaffold Rigidity

Purity and Batch Reproducibility: Commercial Specifications for (1S,3R) vs. Racemic and Mixed Isomer Products

The (1S,3R) enantiomer is consistently supplied at ≥98% purity with full QC documentation (NMR, HPLC, GC) by multiple vendors [1]. In contrast, the racemic or mixed cis/trans 3‑CF₃ acid (CAS 104907‑44‑0) is often listed at 95% purity , and the trans‑4‑CF₃ acid mixture is sold at 95‑97% with a melting point range (71‑75 °C) that reflects isomeric heterogeneity. The single (1S,3R) enantiomer eliminates the need for costly chiral preparative chromatography prior to use in asymmetric synthesis, reducing lead time and cost in medicinal chemistry workflows.

Quality Control Purity Specification Batch Consistency Chiral HPLC

Synthetic Tractability: Distinct Reactivity Profile of the (1S,3R) Carboxylic Acid in Chiral Pool Synthesis

The (1S,3R) stereochemistry can be accessed via enantioselective hydrogenation of trifluoromethylated cyclohexene precursors using chiral transition‑metal catalysts . This synthetic route is specific to the cis‑1,3‑disubstituted pattern; attempts to apply the same conditions to trans‑1,3 or 1,4‑disubstituted cyclohexenes result in significantly lower enantioselectivity (<50% ee) because the chiral catalyst's ability to discriminate enantiofaces depends on the proximity of the −CF₃ group to the reacting double bond. The (1S,3R) compound thus offers a well‑validated entry into enantiomerically pure cyclohexane scaffolds that is not readily available for the 4‑CF₃ or trans‑1,3‑CF₃ isomers without extensive re‑optimization.

Chiral Pool Asymmetric Synthesis Hydrogenation Catalysis

Highest‑Value Application Scenarios for (1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid Based on Verified Differentiation Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates Requiring >98% ee

Procurement of the (1S,3R) single enantiomer eliminates the need for costly chiral preparative chromatography. As demonstrated by the patent literature, use of the incorrect diastereomer can cause optical purity collapse to as low as 39% ee [1]. By starting with (1S,3R)-3-trifluoromethyl-cyclohexanecarboxylic acid (≥98% purity), medicinal chemistry teams can reliably access chiral cyclohexane‑derived drug candidates with predictable stereochemistry, reducing development risk and time to IND.

Structure‑Based Drug Design Leveraging the Conformational Rigidity of the 3‑CF₃ Group

The −CF₃ group's A‑value of ~2.4‑2.5 kcal mol⁻¹ [1] locks the cyclohexane chair in a highly predictable conformation. This rigidity is valuable in fragment‑based drug discovery and lead optimization, where pre‑organization of the scaffold reduces the entropic cost of binding to a protein target. The (1S,3R) configuration, with its cis‑1,3‑relationship, places the carboxylate vector in a well‑defined orientation that can be exploited for hydrogen‑bonding interactions in enzyme active sites.

Pharmacokinetic Optimization Exploiting 3‑CF₃ Ionization and Lipophilicity Profile

The 3‑CF₃ carboxylic acid possesses a pKa of ~4.48 and a LogD₇.₄ of approximately -0.65 [1], making it predominantly ionized at physiological pH. This property is ideal for designing CNS‑sparing drugs or for creating carboxylate bioisosteres that balance solubility and permeability. Compared to the 4‑CF₃ isomer (higher pKa, lower ionized fraction), the (1S,3R)-3‑CF₃ acid offers a distinct pharmacokinetic starting point that can be exploited to fine‑tune oral absorption and tissue distribution.

Quote Request

Request a Quote for (1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.